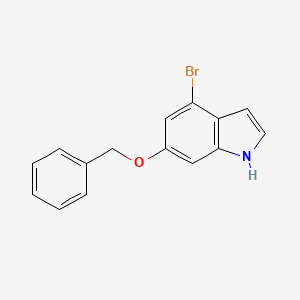

6-(Benzyloxy)-4-bromo-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-phenylmethoxy-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO/c16-14-8-12(9-15-13(14)6-7-17-15)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBWTBDOWPGVOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=CN3)C(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide: Chemical Structure, Reactivity, and Applications of 6-(Benzyloxy)-4-bromo-1H-indole

Executive Summary

In the realm of modern medicinal chemistry and complex natural product synthesis, the indole core remains one of the most privileged scaffolds. 6-(Benzyloxy)-4-bromo-1H-indole (CAS: 1082040-77-4) represents a highly specialized, bifunctional building block designed for advanced synthetic applications. By strategically positioning a bromine atom at the C4 position and a benzyloxy protecting group at the C6 position, this molecule offers orthogonal reactivity. This guide explores the structural chemistry, mechanistic rationale, and validated experimental protocols for utilizing this compound in drug discovery and the total synthesis of complex alkaloids.

Structural Chemistry & Physicochemical Profiling

The synthetic utility of 6-(Benzyloxy)-4-bromo-1H-indole is intrinsically linked to its molecular architecture. The electron-rich nature of the indole ring is modulated by the electron-withdrawing inductive effect of the C4-bromine and the electron-donating resonance of the C6-ether linkage.

Quantitative Physicochemical Data

Understanding the physicochemical properties is critical for predicting solubility, reactivity, and downstream pharmacokinetic behavior in drug design[1].

| Property | Value | Structural Significance |

| Chemical Name | 6-(Benzyloxy)-4-bromo-1H-indole | Standard IUPAC nomenclature. |

| CAS Number | 1082040-77-4 | Unique numerical identifier for regulatory tracking[1]. |

| Molecular Formula | C₁₅H₁₂BrNO | Indicates a high degree of unsaturation. |

| Molecular Weight | 302.17 g/mol | Falls within the optimal range for Lipinski's Rule of 5[1]. |

| LogP | 4.5094 | Highly lipophilic; requires non-polar or biphasic solvent systems for reactions[1]. |

| TPSA | 25.02 Ų | Low polar surface area, indicating excellent membrane permeability potential[1]. |

| H-Bond Donors | 1 | The indole N-H acts as a critical hydrogen bond donor[1]. |

| H-Bond Acceptors | 1 | The ether oxygen acts as a weak hydrogen bond acceptor[1]. |

| Rotatable Bonds | 3 | Confined to the benzyloxy ether linkage, maintaining core rigidity[1]. |

Mechanistic Rationale: The Orthogonal Dual-Handle Strategy

The design of 6-(Benzyloxy)-4-bromo-1H-indole is not arbitrary; it is engineered to solve specific synthetic bottlenecks. Direct C-H functionalization of indoles typically occurs at the highly nucleophilic C3 position. Functionalizing the C4 position directly is kinetically and thermodynamically unfavorable.

The C4-Bromine Handle

Pre-installing a bromine atom at C4 bypasses the innate electronic bias of the indole core. The C(sp²)–Br bond serves as a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings). This allows for the precise introduction of aryl, heteroaryl, or amine substituents at a position that is otherwise difficult to access[2].

The C6-Benzyloxy Handle

The C6 position features a phenol protected as a benzyl ether. The causality behind choosing a benzyl (Bn) group over a standard methyl (Me) ether lies in the conditions required for deprotection. Methyl ethers typically require harsh Lewis acids (like BBr₃) for cleavage, which can inadvertently brominate the indole core or destroy sensitive functional groups installed at C4. In contrast, the benzyl group is completely stable to the strongly basic conditions of Suzuki couplings but can be cleanly and selectively removed via mild catalytic hydrogenolysis (Pd/C, H₂) to reveal a bioactive 6-hydroxyindole derivative.

Diagram 1: Orthogonal reactivity pathway of 6-(Benzyloxy)-4-bromo-1H-indole.

Synthetic Workflows & Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4

This protocol describes the installation of an aryl group at the C4 position.

Mechanistic Causality of Reagents:

-

Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand provides steric bulk that accelerates reductive elimination while preventing catalyst deactivation.

-

Base (K₂CO₃): Essential for activating the boronic acid into a nucleophilic boronate complex, which is a prerequisite for the transmetalation step.

-

Solvent (1,4-Dioxane/H₂O 4:1): The biphasic system is crucial. Dioxane dissolves the highly lipophilic indole (LogP ~4.5), while water dissolves the inorganic base and accelerates transmetalation.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask, combine 6-(Benzyloxy)-4-bromo-1H-indole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

-

Degassing (Critical Step): Add the solvent mixture (1,4-Dioxane/H₂O, 4:1 v/v). Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species and to suppress the homocoupling of the boronic acid.

-

Catalyst Addition: Backfill the flask with Argon and quickly add Pd(dppf)Cl₂ (0.05 equiv).

-

Reaction: Heat the mixture to 90 °C under Argon for 12 hours.

-

Self-Validation: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1). The disappearance of the starting material (UV active, higher Rf) and the appearance of a new fluorescent spot indicates successful conversion. Confirm mass via LC-MS.

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Diagram 2: Mechanistic workflow of the Pd-catalyzed C4 cross-coupling.

Protocol B: Deprotection to Yield 6-Hydroxyindole Derivatives

Once the C4 position is functionalized, the C6-benzyl group can be removed to yield a biologically active 6-hydroxyindole.

Step-by-Step Methodology:

-

Preparation: Dissolve the C4-substituted 6-(benzyloxy)indole in a 1:1 mixture of Methanol and Ethyl Acetate. Causality: EtOAc prevents the poisoning of the palladium catalyst by the basic indole nitrogen.

-

Catalyst Addition: Carefully add 10% Pd/C (10% w/w) under an Argon atmosphere to prevent auto-ignition.

-

Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir at room temperature for 4-6 hours.

-

Self-Validation: Monitor via TLC. The highly lipophilic benzyl ether will convert to a highly polar phenol, resulting in a significant drop in Rf value.

-

Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the Celite pad dry out while under vacuum to prevent fires. Concentrate the filtrate in vacuo.

Applications in Drug Discovery & Total Synthesis

The unique substitution pattern of 6-(Benzyloxy)-4-bromo-1H-indole makes it an invaluable precursor in several advanced chemical domains.

Synthesis of Marine Alkaloids

Marine environments are a rich source of structurally complex, highly bioactive indole alkaloids, such as the Dictyodendrins and Dragmacidins, which exhibit potent anti-telomerase and antitumor activities. The total synthesis of these marine drugs heavily relies on sequential, site-selective transition-metal-catalyzed cross-couplings. Starting with a 4-bromoindole scaffold allows chemists to perform divergent functionalization at the C4 position, followed by subsequent modifications at C3 or C7, accelerating the production of these valuable marine drug-like scaffolds[3].

Construction of 3,4-Fused Tricyclic Indoles

The 3,4-fused tricyclic indole framework is a privileged structural motif found in numerous pharmaceuticals, including the FDA-approved cancer medicine Rucaparib. Synthesizing these medium-sized fused rings requires a reactive handle at the C4 position. 4-Bromoindoles undergo cascade carbopalladation and C–H amination sequences, or intramolecular Heck insertions, to efficiently bridge the C3 and C4 positions, forming complex tricyclic architectures[4].

Pharmaceutical C–N Cross-Coupling

Beyond carbon-carbon bond formation, the C4-bromine serves as an excellent substrate for Buchwald-Hartwig aminations. The palladium-catalyzed cross-coupling of 4-bromoindoles with various nitrogen-based nucleophiles (such as piperazines) is a critical step in synthesizing neuroactive agents and selective kinase inhibitors used in targeted cancer therapies[2].

References

Sources

A Comprehensive Technical Guide on 6-(Benzyloxy)-4-bromo-1H-indole: Molecular Properties, Synthesis, and Analytical Characterization

An in-depth technical guide designed for researchers, medicinal chemists, and drug development professionals.

Executive Summary

In the landscape of preclinical drug discovery, the selection of highly functionalized, orthogonal building blocks is critical for the rapid generation of structure-activity relationship (SAR) libraries. 6-(Benzyloxy)-4-bromo-1H-indole is a privileged bifunctional scaffold. This whitepaper details its physicochemical properties, the mechanistic causality behind its synthetic utility, and the self-validating analytical protocols required to verify its molecular integrity.

PART 1: Molecular Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is the first step in predicting its behavior in both synthetic workflows and biological assays.

Table 1: Physicochemical Properties of 6-(Benzyloxy)-4-bromo-1H-indole

| Property | Value |

| CAS Number | 1082040-77-4 |

| Molecular Formula | C₁₅H₁₂BrNO |

| Molecular Weight | 302.17 g/mol |

| SMILES | BrC1=CC(OCC2=CC=CC=C2)=CC2=C1C=CN2 |

| Topological Polar Surface Area (TPSA) | 25.02 Ų |

| LogP | 4.5094 |

| Hydrogen Bond Donors / Acceptors | 1 / 1 |

Data sourced from ChemScene computational chemistry data[1].

Causality in Drug Design

The molecular weight of 302.17 g/mol and a TPSA of 25.02 Ų make this compound an exceptional starting point for central nervous system (CNS) drug design[1]. A TPSA well below the 90 Ų threshold strongly correlates with high blood-brain barrier (BBB) permeability. Furthermore, the LogP of 4.5094 indicates significant lipophilicity[1]. While this lipophilicity drives passive cell membrane penetration, formulation scientists must account for potential aqueous solubility bottlenecks during in vitro screening, necessitating the use of DMSO or similar co-solvents to prevent compound precipitation.

PART 2: Strategic Synthetic Utility (The "Why")

6-(Benzyloxy)-4-bromo-1H-indole is engineered with two distinct, orthogonal reactive handles. Every functional group serves a causal purpose in advanced synthetic pathways:

-

The 4-Bromo Handle (C-C Bond Formation): The bromine atom at the C4 position is strategically placed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[2].

-

Causality: The C-Br bond possesses a significantly lower dissociation energy compared to C-Cl bonds. This weaker bond facilitates the rate-limiting oxidative addition step, where the Pd(0) catalyst inserts into the carbon-halogen bond to form a reactive Pd(II) intermediate[2].

-

-

The 6-Benzyloxy Handle (Orthogonal Protection): The benzyl ether acts as a robust protecting group for the C6 phenol. It is highly stable under the basic conditions (e.g., K₂CO₃) required for Suzuki couplings[3]. Once the indole core is functionalized, the benzyl group can be selectively cleaved via palladium-catalyzed hydrogenolysis (H₂, Pd/C)[4].

-

Causality: The reductive cleavage of the O-benzyl bond reveals a reactive hydroxyl group, enabling late-stage diversification (e.g., alkylation or esterification) without interfering with earlier transition-metal chemistry[4].

-

Fig 1: Synthetic workflow for the functionalization of 6-(Benzyloxy)-4-bromo-1H-indole.

PART 3: Analytical Characterization Protocols (The "How")

To ensure scientific integrity, the molecular weight (302.17 g/mol ) and empirical formula (C₁₅H₁₂BrNO) must be validated using orthogonal analytical techniques. The following protocols act as a self-validating system for quality control.

Fig 2: Analytical characterization workflow for molecular validation.

Protocol 1: LC-HRMS (Liquid Chromatography - High-Resolution Mass Spectrometry)

Causality Check: Mass spectrometry not only confirms the molecular weight but also self-validates the presence of the bromine atom through its unique isotopic signature[1]. Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol.

-

Ionization: Utilize Electrospray Ionization in positive mode (ESI+).

-

Data Analysis: Scan for the protonated molecular ion [M+H]⁺.

-

Validation Check: A successful synthesis will yield a distinct doublet peak at m/z 302.01 (for ⁷⁹Br) and m/z 304.01 (for ⁸¹Br) of equal intensity. If this 1:1 doublet is missing, the bromine handle has been lost or degraded.

Protocol 2: ¹H NMR Spectroscopy (DMSO-d₆)

Nuclear Magnetic Resonance is required to confirm the regiochemistry of the substituents.

-

Preparation: Dissolve 5 mg of the compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Key Signals for Validation:

-

Indole NH: Look for a broad singlet downfield (>11.0 ppm).

-

Benzyloxy CH₂: A sharp singlet integrating to 2 protons around 5.1–5.2 ppm confirms the presence of the intact benzyl ether.

-

Aromatic Region: A multiplet integrating to 5 protons (7.3–7.5 ppm) validates the phenyl ring of the benzyloxy group.

-

PART 4: Experimental Workflow - Suzuki-Miyaura Cross-Coupling

This self-validating protocol details the functionalization of the 4-bromo position using an arylboronic acid, a staple reaction in medicinal chemistry[3].

Reagents Required:

-

6-(Benzyloxy)-4-bromo-1H-indole (1.0 equiv)[1]

-

Arylboronic acid (1.2 equiv)[3]

-

Palladium catalyst: Pd(OAc)₂ (0.005 - 0.05 equiv)[3]

-

Ligand: SPhos (0.005 - 0.1 equiv)[3]

-

Base: K₂CO₃ (3.0 equiv)[3]

-

Solvent: 4:1 Water/Acetonitrile or Dioxane/Water mixture[3]

Step-by-Step Methodology:

-

Preparation: Charge a reaction vial with 6-(Benzyloxy)-4-bromo-1H-indole, the chosen arylboronic acid, and K₂CO₃[3].

-

Degassing (Critical Step): Add the solvent mixture and purge the solution with inert Argon or Nitrogen gas for 10–15 minutes.

-

Causality: Oxygen must be rigorously excluded because it can irreversibly oxidize the active Pd(0) catalyst into an inactive Pd(II) species, terminating the catalytic cycle and resulting in a failed reaction[2].

-

-

Catalyst Addition: Add Pd(OAc)₂ and SPhos under a positive stream of inert gas[3].

-

Reaction: Seal the vial and heat to 37 °C – 80 °C (depending on the specific substrate reactivity) for 12–18 hours[3].

-

Workup & Validation: Cool to room temperature, dilute with ethyl acetate, and wash with brine[3]. Dry the organic layer over anhydrous Na₂SO₄. Monitor completion via Thin Layer Chromatography (TLC); the disappearance of the starting material spot (UV active) indicates successful conversion.

References

-

[1] Title: 1082040-77-4 | 6-(Benzyloxy)-4-bromo-1H-indole - ChemScene Source: ChemScene URL:

-

[4] Title: Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega Source: ACS Publications URL:

-

[3] Title: Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole Source: BenchChem URL:

-

[2] Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: NobelPrize.org URL:

Sources

Solubility Profile of 6-(Benzyloxy)-4-bromo-1H-indole in Organic Solvents: A Technical Guide

Executive Summary

For researchers and drug development professionals, understanding the physicochemical properties of synthetic intermediates is a critical prerequisite for successful assay design, formulation, and chemical synthesis. 6-(Benzyloxy)-4-bromo-1H-indole (CAS: 1082040-77-4) is a highly functionalized heterocyclic building block utilized in the development of kinase inhibitors and complex indole-based alkaloids.

Because specific empirical solubility data for highly specialized intermediates is rarely published in open-source literature, formulation and synthetic strategies must rely on first-principles chemical profiling and standardized empirical validation. This whitepaper synthesizes the structural determinants of 6-(Benzyloxy)-4-bromo-1H-indole, provides a predictive solubility matrix for organic solvents, and outlines the gold-standard experimental protocols required to validate these parameters in a laboratory setting.

Structural Determinants of Solvation (The Causality of Solubility)

The solubility of 6-(Benzyloxy)-4-bromo-1H-indole is dictated by the competing intermolecular forces generated by its three primary structural motifs. With a computed partition coefficient (LogP) of approximately 4.50 [1], the molecule is highly lipophilic, meaning its solvation is primarily driven by dispersion forces rather than hydrogen bonding.

-

The Indole Core: The bicyclic indole ring is aromatic and planar, leading to strong

- -

The C6-Benzyloxy Group: This bulky, lipophilic appendage significantly increases the molecule's overall hydrophobicity. While the ether oxygen provides a weak hydrogen bond acceptor site, the primary effect of the benzyl ring is to favor solubility in non-polar, polarizable, or halogenated solvents via London dispersion forces [1].

-

The C4-Bromine Atom: Bromine is a heavy, highly polarizable halogen. Its presence at the C4 position increases the overall lipophilicity of the molecule and enhances favorable induced-dipole interactions with halogenated solvents like dichloromethane (DCM).

Diagram 1: Intermolecular interactions dictating the solvation of 6-(Benzyloxy)-4-bromo-1H-indole.

Predictive Solubility Profile in Organic Solvents

Based on the physicochemical properties outlined above, the solubility of 6-(Benzyloxy)-4-bromo-1H-indole can be categorized across different solvent classes. The following table summarizes the anticipated solubility ranges and the mechanistic rationale for each.

| Solvent Class | Specific Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High (>50 mg/mL) | High dielectric constant and strong H-bond acceptance perfectly solvate the indole N-H, easily overcoming the solid-state lattice energy [4]. |

| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | High (>30 mg/mL) | Excellent solvation of the bulky benzyloxy and bromo groups via strong London dispersion and induced-dipole interactions. |

| Ethers / Esters | Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | Moderate-High (>20 mg/mL) | Moderate polarity with ether/carbonyl oxygens acting as H-bond acceptors for the indole N-H. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate (5-15 mg/mL) | Alcohols can form hydrogen bonds, but the high lipophilicity (LogP ~4.5) of the bulky benzyloxy group limits extensive solvation [1]. |

| Non-Polar Aliphatic | Hexanes, Heptane | Poor (<1 mg/mL) | Highly non-polar environments cannot disrupt the intermolecular H-bonding of the indole core in its solid crystalline state. |

Experimental Methodologies for Solubility Determination

To transition from predictive models to actionable data, researchers must employ self-validating experimental protocols. There are two primary paradigms for measuring solubility: Thermodynamic (equilibrium) and Kinetic (precipitation point).

Protocol A: Thermodynamic Solubility via the Shake-Flask Method (Gold Standard)

Thermodynamic solubility represents the true equilibrium concentration of a compound in a solvent. The shake-flask method is universally recognized as the most reliable technique for this measurement [3][4].

Causality Note: This method requires 24–72 hours because the dissolution of highly crystalline, lipophilic indole derivatives is often kinetically slow. Measuring too early will result in a false-low solubility reading [2].

Step-by-Step Methodology:

-

Solid Dispensation: Accurately weigh an excess amount of 6-(Benzyloxy)-4-bromo-1H-indole (e.g., 10–15 mg) into a sealed, solvent-resistant glass vial (e.g., Whatman MiniUniPrep vials) [2].

-

Solvent Addition: Add 1.0 mL of the target organic solvent to the vial. Ensure the amount of solid is sufficient to maintain a visible suspension (indicating saturation).

-

Equilibration: Secure the vials and place them in an incubator equipped with an orbital shaker. Agitate the mixtures at 25 °C and 400 rpm for 24 to 72 hours [2][3].

-

Visual Inspection: After 24, 48, and 72 hours, visually inspect the vials. If the solution is completely clear, equilibrium has not been reached (the compound is fully dissolved); more solid must be added, and the equilibration restarted.

-

Phase Separation: Once equilibrium is confirmed by the persistent presence of solid, separate the phases by centrifuging the mixture at 10,000 x g for 10 minutes, or by filtering the supernatant through a solvent-compatible 0.22 µm PTFE syringe filter [3].

-

Quantification: Dilute the clear supernatant appropriately with a compatible mobile phase and quantify the concentration using isocratic HPLC-UV against a pre-established calibration curve (typically prepared from a 10 mM stock in DMSO) [2].

Diagram 2: Standard workflow for the Shake-Flask Thermodynamic Solubility determination.

Protocol B: Kinetic Solubility via Solvent-Shift (Nephelometry)

Kinetic solubility measures the concentration at which a compound precipitates when shifted from a highly soluble state (usually a DMSO stock) into a less soluble environment (e.g., an aqueous buffer or mixed solvent system).

Causality Note: Because DMSO dilutions readily form supersaturated solutions, kinetic measurements often overestimate true thermodynamic solubility [4]. However, this method is critical for high-throughput screening and bioassay preparation.

Step-by-Step Methodology:

-

Stock Preparation: Prepare a 10 mM stock solution of 6-(Benzyloxy)-4-bromo-1H-indole in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock into the target solvent system, ensuring the final DMSO concentration remains constant (typically

1-2% v/v) across all wells. -

Incubation: Seal the plate and incubate at room temperature for 2 hours to allow for potential precipitation.

-

Turbidimetry Detection: Measure the light scattering (nephelometry) or absorbance at 620 nm using a microplate reader. The kinetic solubility limit is identified by back-extrapolating to the concentration point where a sharp increase in turbidity (light scattering) is first detected, indicating the onset of precipitation [4].

References

-

Bio-protocol. "3.7. Determination of Thermodynamic Solubility". Bio-protocol. URL:[Link]

-

Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". Tabriz University of Medical Sciences. URL: [Link]

-

SciSpace. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter". SciSpace. URL: [Link]

-

National Center for Biotechnology Information. "Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review". PMC. URL: [Link]

Strategic Utilization of 6-(Benzyloxy)-4-bromo-1H-indole in Advanced Pharmaceutical Synthesis

Executive Summary

In the landscape of modern drug discovery, the indole scaffold remains one of the most privileged pharmacophores, serving as the structural foundation for numerous neurotransmitter analogs, kinase inhibitors, and antiviral agents. The compound 6-(Benzyloxy)-4-bromo-1H-indole (CAS: 1082040-77-4) has emerged as a highly specialized and versatile pharmaceutical intermediate[1]. By strategically positioning a reactive bromine atom at the C4 position and a robust, yet cleavable, benzyl ether at the C6 position, this molecule offers chemists an orthogonal reactivity profile. This in-depth technical guide explores the mechanistic rationale, self-validating synthetic protocols, and downstream applications of this critical intermediate.

Structural Rationale & Physicochemical Profile

The utility of 6-(Benzyloxy)-4-bromo-1H-indole stems from its dual-functional nature. The C4-bromo substitution provides a direct handle for transition-metal-catalyzed carbon-carbon or carbon-heteroatom bond formation[2]. Simultaneously, the C6-benzyloxy group protects the sensitive phenolic hydroxyl group from basic or nucleophilic conditions typical of cross-coupling reactions, while remaining easily removable under mild reductive conditions[3].

Quantitative Data: Physicochemical Properties

The following table summarizes the core chemical properties critical for reaction planning and chromatographic purification[1],[2].

| Property | Value | Implication for Synthesis & Handling |

| CAS Number | 1082040-77-4 | Unique identifier for sourcing high-purity (>97%) material. |

| Molecular Formula | C₁₅H₁₂BrNO | Indicates a highly lipophilic structure requiring non-polar solvents. |

| Molecular Weight | 302.17 g/mol | Standard MW for calculating precise stoichiometric equivalents. |

| LogP | 4.5094 | High lipophilicity; dictates the use of biphasic or organic solvent systems (e.g., Toluene/H₂O or 1,4-Dioxane) for couplings. |

| TPSA | 25.02 Ų | Low polar surface area; the molecule will elute rapidly on normal-phase silica gel chromatography. |

| SMILES | BrC1=CC(OCC2=CC=CC=C2)=CC2=C1C=CN2 | Useful for computational modeling and in silico docking studies. |

Mechanistic Advantages of Orthogonal Handles

The design of 6-(Benzyloxy)-4-bromo-1H-indole is a masterclass in protecting group logic and regioselective activation.

-

The C4-Bromine Handle: Halogenated indoles are highly susceptible to metal-halogen exchange and palladium-catalyzed cross-couplings[4]. The C4 position is particularly valuable for synthesizing analogs of ergot alkaloids and marine natural products. Unlike C3-halogenated indoles, which can be unstable or prone to dimerization, the C4-bromide is electronically stable but highly reactive toward oxidative addition by Pd(0) species[5].

-

The C6-Benzyl Protecting Group: The choice of a benzyl (Bn) group over a methyl (Me) or silyl ether is highly intentional. Methyl ethers require harsh Lewis acids (e.g., BBr₃) for deprotection, which can degrade the electron-rich indole core. Silyl ethers can be prematurely cleaved by fluoride impurities or the basic conditions required for Suzuki couplings. The benzyl ether is completely stable to the K₂CO₃/Pd(0) conditions of a Suzuki coupling but undergoes clean hydrogenolysis under H₂ and Pd/C[6].

Orthogonal functionalization workflow of 6-(Benzyloxy)-4-bromo-1H-indole.

Core Synthetic Workflows (Self-Validating Protocols)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The experimental choices are grounded in causality, ensuring the chemist understands why each step is performed.

Workflow A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4

This protocol describes the installation of an aryl group at the C4 position using an arylboronic acid[5],[4].

Causality & Design:

-

Catalyst Choice: Pd(dppf)Cl₂ is utilized because its large bite angle facilitates rapid reductive elimination, minimizing side reactions like protodehalogenation[5].

-

Base Selection: K₂CO₃ is a mild base. It is strong enough to coordinate with the boronic acid to form the reactive "ate" complex required for transmetalation, but weak enough to prevent the deprotonation of the indole N-H, which would lead to unwanted N-arylation.

-

Degassing: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state. Sparging with Argon is non-negotiable.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask, combine 6-(Benzyloxy)-4-bromo-1H-indole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

-

Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and H₂O. (The water is essential to dissolve the base and facilitate the formation of the boronate complex).

-

Degassing: Sparge the biphasic mixture with Argon for 15 minutes.

-

Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon. Seal the flask.

-

Heating & Validation: Heat the mixture to 80 °C. Self-Validation: The reaction will transition from a bright yellow/orange suspension to a dark brown/black mixture as Pd black eventually forms. Monitor via TLC (Hexanes/EtOAc); the starting material (Rf ~0.6) will disappear, replaced by a highly UV-active product spot (Rf ~0.4).

-

Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify via flash column chromatography.

Workflow B: Chemoselective Hydrogenolysis of the C6-Benzyl Ether

Once the C4 position is functionalized, the C6-hydroxyl group must be unmasked to generate the active pharmacophore[3],[6].

Causality & Design:

-

Catalyst & Pressure: 10% Pd/C under 1 atmosphere of H₂ is sufficient to cleave the benzylic C-O bond via oxidative addition. The indole aromatic system remains intact because reducing the pyrrole or benzene ring requires significantly higher pressures (e.g., >50 atm) or harsher catalysts (e.g., Rh/Al₂O₃)[6].

-

Solvent: Methanol (MeOH) is used because it readily dissolves the hydrogen gas and stabilizes the polar phenolic product.

Step-by-Step Methodology:

-

Preparation: Dissolve the C4-substituted-6-benzyloxyindole intermediate in anhydrous MeOH.

-

Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate). Safety Note: Pd/C is pyrophoric; add it to the solvent under an inert atmosphere.

-

Atmosphere Exchange: Evacuate the flask and backfill with H₂ gas via a balloon or gas burette. Repeat this cycle three times.

-

Reaction & Validation: Stir vigorously at room temperature. Self-Validation: If using a gas burette, the reaction will consume exactly one molar equivalent of H₂. The cessation of hydrogen uptake serves as a macroscopic, quantitative validation that the deprotection is complete.

-

Workup: Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with EtOAc.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the C4-substituted-6-hydroxyindole.

Downstream Pharmaceutical Applications

The ultimate goal of utilizing 6-(Benzyloxy)-4-bromo-1H-indole is to access complex 6-hydroxyindole derivatives. This specific substitution pattern is highly prized in medicinal chemistry for two primary reasons:

-

Kinase Inhibitors: The indole N-H acts as a potent hydrogen bond donor to the hinge region of the ATP-binding pocket in various kinases. The unmasked C6-OH provides a secondary, orthogonal vector for hydrogen bonding with solvent-exposed residues or specific allosteric pockets.

-

Serotonergic Modulators: Serotonin (5-hydroxytryptamine) is an indole derivative. C6-hydroxyindoles serve as bioisosteres that can selectively modulate 5-HT receptor subtypes, offering pathways to novel antidepressants and anxiolytics.

Pharmacological targeting mechanisms of the 6-hydroxyindole scaffold.

Conclusion

The compound 6-(Benzyloxy)-4-bromo-1H-indole is far more than a simple building block; it is a meticulously engineered intermediate designed for orthogonal, programmable synthesis. By leveraging the differential reactivity of the C4-bromide (via Suzuki-Miyaura coupling) and the C6-benzyl ether (via catalytic hydrogenolysis), drug development professionals can rapidly generate diverse, high-value libraries of functionalized indoles with high chemical fidelity and self-validating operational simplicity.

References

- ChemScene. 1082040-77-4 | 6-(Benzyloxy)-4-bromo-1H-indole.

- PubChem. 4-Bromoindole | C8H6BrN | CID 676494. National Institutes of Health.

- BenchChem. Comparative analysis of catalysts for 5-bromoindole Suzuki coupling.

- RSC Publishing. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science.

- ACS Publications. Access to C5-Alkylated Indolines/Indoles via Michael-Type Friedel–Crafts Alkylation Using Aryl-Nitroolefins. The Journal of Organic Chemistry.

- PMC. The High Chemofidelity of Metal-Catalyzed Hydrogen Atom Transfer. National Institutes of Health.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The High Chemofidelity of Metal-Catalyzed Hydrogen Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]

The Privileged Scaffold: Predicted Biological Activity and Synthetic Utility of 6-Benzyloxy Substituted Indoles

Executive Summary

In the realm of medicinal chemistry, the indole ring is a ubiquitous structural motif. However, functionalizing this core at the 6-position with a benzyloxy group—forming 6-benzyloxyindole (CAS: 15903-94-3)—creates a highly privileged scaffold[1],[2]. The benzyl ether moiety serves a dual purpose: synthetically, it acts as a robust protecting group that enhances solubility in organic solvents; biologically, it introduces a bulky, lipophilic anchor that drastically alters receptor binding kinetics[1]. This whitepaper dissects the predicted and proven biological activities of 6-benzyloxy substituted indoles, exploring their roles in oncology, metabolic regulation, and antimicrobial development.

Core Biological Activities & Mechanistic Pathways

Oncology: Kinase Inhibition and Apoptosis

6-Benzyloxyindole is a critical synthetic precursor for bisindolylmaleimides (BIMs), a class of compounds structurally related to naturally occurring indolocarbazoles[3],[4]. BIMs are highly active, selective inhibitors of Protein Kinase C (PKC)[3]. The bulky benzyloxy substitution can be leveraged to modulate the compound's fit within the ATP-binding cleft of kinases. By inhibiting PKC and operating through downstream pathways (such as NF-κB p65), these derivatives effectively arrest the cell cycle, inhibit tumor growth, and induce apoptosis in various cancer models[5],[4].

Metabolic Regulation: PPAR-γ Activation

Through aminomethylation and subsequent condensation reactions, 6-benzyloxyindole is converted into substituted tryptophan derivatives[6]. These derivatives function as potent agonists for Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ)[6]. The lipophilic benzyloxy group facilitates deep insertion into the hydrophobic Ligand Binding Domain (LBD) of PPAR-γ. Upon binding, the receptor heterodimerizes with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) on DNA, upregulating genes that increase peripheral insulin sensitivity and lower blood glucose[6].

PPAR-γ activation pathway driven by 6-benzyloxyindole derivatives.

Antimicrobial Efficacy

Recent structural-activity relationship (SAR) studies have evaluated 6-benzyloxy indole derivatives (such as thienocarbazoles) against Gram-positive pathogens, including Staphylococcus aureus and Enterococcus species[7],[8]. Interestingly, while 6-hydroxy indoles show potent Minimum Inhibitory Concentrations (MIC), the 6-benzyloxy analogs generally exhibit reduced activity[7]. This highlights a critical mechanistic insight: the steric bulk of the benzyl group creates hindrance in the bacterial target's active site, restricting binding affinity compared to the smaller, hydrogen-bond-donating hydroxyl group[7],[8].

Neuromodulation: Cannabinoid Receptor (CB2) Ligands

6-Benzyloxyindole is utilized as a foundational starting material to synthesize indol-3-yl-tetramethylcyclopropyl ketones[9]. These compounds act as ligands for the CB2 cannabinoid receptor, which is heavily implicated in immune regulation and apoptosis[9]. The substitution pattern on the indole ring dictates the selectivity between CB1 (central nervous system) and CB2 (peripheral/immune) receptors, allowing researchers to tune out psychoactive side effects while retaining therapeutic efficacy[9].

Quantitative Data Summaries

The following tables synthesize the biological data, demonstrating how the 6-benzyloxy substitution dictates pharmacological outcomes.

Table 1: Comparative Antibacterial Activity Against S. aureus

| Compound Class | Indole Substitution | MIC (µg/mL) | Mechanistic Implication |

|---|---|---|---|

| Vancomycin | N/A (Control) | ~1 - 2 | Baseline standard for Gram-positive efficacy. |

| Derivative 3i / 4i | 6-Hydroxy | 2 - 8 | Optimal hydrogen bonding and minimal steric clash. |

| Derivative 3k / 4k | 6-Benzyloxy | 64 | Steric hindrance from the benzyl group reduces target affinity[7]. |

Table 2: Receptor Binding Affinities for Indol-3-yl Ketone Derivatives

| Ligand Scaffold | Indole Substitution | CB1

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly defined.

Protocol 1: Synthesis of Bisindolylmaleimides (BIMs) from 6-Benzyloxyindole

This protocol details the C-3 activation of 6-benzyloxyindole for coupling with maleimides, a critical step in generating PKC inhibitors[3],[4].

-

Preparation: Dissolve 1.0 equivalent of 6-benzyloxyindole in anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere to prevent oxidative degradation.

-

Base Activation (Causality Check): Cool the solution to 0°C. Dropwise, add 2.0 equivalents of Lithium hexamethyldisilazide (LiHMDS).

-

Expert Insight: LiHMDS is strictly preferred over n-Butyllithium (n-BuLi). Empirical screening demonstrates that LiHMDS yields the desired monoindolyl product at 93%, whereas n-BuLi produces only trace amounts due to aggressive over-reactivity and poor regiocontrol[3].

-

-

Coupling: Introduce the 2,3-dihalomaleimide electrophile. The deprotonated C-3 position of the indole acts as a strong nucleophile, attacking the maleimide ring[3].

-

Validation & Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash column chromatography. Confirm the mass of the BIM product via LC-MS.

Workflow for synthesizing and validating BIMs from 6-benzyloxyindole.

Protocol 2: In Vitro PPAR-γ Activation Assay (Luciferase Reporter)

This assay quantifies the ability of 6-benzyloxy tryptophan derivatives to activate PPAR-γ[6].

-

Cell Culture & Plating: Seed HepG2 cells in a 96-well plate at a density of

cells/well in DMEM supplemented with 10% FBS. -

Co-Transfection: After 24 hours, co-transfect the cells with a PPRE-driven luciferase reporter plasmid and a human PPAR-γ expression vector using a lipid-based transfection reagent.

-

Self-Validation: Include a parallel control group transfected with an empty vector (lacking the PPRE sequence) to subtract basal transcription noise.

-

-

Ligand Treatment: 24 hours post-transfection, treat the cells with serial dilutions (0.1 µM to 10 µM) of the 6-benzyloxy tryptophan derivative[6]. Use Rosiglitazone (1 µM) as a positive control.

-

Luminescence Readout: Lyse the cells after 24 hours of compound exposure. Add luciferin substrate and measure luminescence using a microplate reader. The fold-change in luminescence directly correlates with the ligand's efficacy in stabilizing the active conformation of the PPAR-γ LBD[6].

References

- [chemimpex.com] "6-Benzyloxyindole - Chem-Impex" -

- [jk-sci.com] "6-Benzyloxyindole | 15903-94-3 - J&K Scientific" - 3.[mdpi.com] "Novel Small-molecule Antibacterials against Gram-positive Pathogens of Staphylococcus and Enterococcus Species - MDPI" -

- [google.

- [nih.gov] "Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC" -

- [acs.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CN100361973C - Benzyloxy-substituted tryptophan derivative, preparation method and application - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Novel Small-molecule Antibacterials against Gram-positive Pathogens of Staphylococcus and Enterococcus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Benzyl and Benzyloxycarbonyl Groups in Indole Synthesis: A Senior Application Scientist's Guide

Introduction: The Indole Nucleus and the Imperative of Nitrogen Protection

The indole scaffold is a privileged structure in medicinal chemistry and natural products, forming the core of a multitude of biologically active molecules. Its synthesis and functionalization are therefore of paramount importance to researchers in drug discovery and development. However, the indole nitrogen's lone pair and its acidic N-H proton (pKa ≈ 17) bestow a reactivity profile that can be both advantageous and problematic.[1] Unchecked, this reactivity can lead to undesired side reactions, including polymerization under acidic conditions, N-alkylation when C-alkylation is desired, and competitive reactions with strong bases intended for C-H deprotonation.[2]

Strategic protection of the indole nitrogen is thus a cornerstone of modern indole synthesis. A well-chosen protecting group can temper the ring's reactivity, enhance solubility, direct regioselectivity, and ultimately enable complex molecular transformations.[3] Among the arsenal of available options, the benzyl (Bn) and benzyloxycarbonyl (Cbz or Z) groups have emerged as exceptionally versatile and reliable tools.

This technical guide provides an in-depth analysis of the strategic application of Bn and Cbz protecting groups in indole synthesis. We will move beyond simple procedural descriptions to explore the causal relationships behind experimental choices, offering field-proven insights into their installation, stability, and cleavage, and their profound influence on the outcomes of key synthetic transformations.

The Benzyl (Bn) Group: Preserving Nucleophilicity

The benzyl group is an alkyl-type protecting group that is prized for its general stability across a wide range of reaction conditions, including exposure to many acidic, basic, and organometallic reagents.[2] Its introduction renders the indole nitrogen non-acidic and sterically encumbered, yet it does not significantly alter the electronic properties of the pyrrole ring. This preservation of the indole's inherent electron-rich nature is its defining characteristic.

Installation of the Benzyl Group

N-benzylation is typically achieved via a Williamson ether synthesis-type reaction, where the indole nitrogen is first deprotonated with a strong base to form the nucleophilic indolate anion, which then displaces a benzyl halide.

Experimental Protocol: N-Benzylation of Indole using Sodium Hydride [4]

-

To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add indole (1.0 equiv).

-

Dissolve the indole in anhydrous dimethylformamide (DMF).

-

Cool the solution to 0°C using an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in portions.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Slowly add benzyl bromide (1.1 equiv) to the reaction mixture.

-

Monitor the reaction's progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction at 0°C by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Troubleshooting Insight: A common side product is the C3-benzylated indole. This arises from the ambident nucleophilicity of the indolate anion. To favor N-alkylation, ensure complete deprotonation by using a sufficiently strong base and anhydrous conditions. Polar aprotic solvents like DMF help to solvate the cation and promote N-selectivity.[4]

Cleavage of the Benzyl Group

The most common and mildest method for N-debenzylation is catalytic hydrogenolysis.

Experimental Protocol: N-Debenzylation via Catalytic Hydrogenolysis [5]

-

Dissolve the N-benzyl indole (1.0 mmol) in methanol or ethanol (10-20 mL) in a flask suitable for hydrogenation.

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20 mol% Pd).

-

Seal the flask and place it under an atmosphere of hydrogen gas (a balloon is sufficient for small-scale reactions).

-

Stir the reaction vigorously at room temperature and monitor by TLC.

-

Upon completion, carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The Pd/C catalyst is pyrophoric; do not allow the filter cake to dry in the air. Quench the catalyst on the filter pad with water before disposal.

-

Concentrate the filtrate under reduced pressure to yield the deprotected indole.

An alternative for substrates containing other reducible functional groups (e.g., alkenes, alkynes) is dissolving metal reduction using sodium in liquid ammonia.[6]

The Benzyloxycarbonyl (Cbz) Group: An Electron-Withdrawing Modulator

The benzyloxycarbonyl (Cbz) group is a carbamate-type protecting group that exerts a significant electron-withdrawing effect upon the indole nucleus. This electronic perturbation is the key to its strategic utility, fundamentally altering the ring's reactivity.

Installation of the Cbz Group

The Cbz group is readily installed by treating the indole with benzyl chloroformate under basic conditions.

Experimental Protocol: N-Benzyloxycarbonylation of an Amine [7]

-

Dissolve the amine substrate (1.0 equiv) in a 2:1 mixture of THF and water.

-

Add sodium bicarbonate (2.0 equiv) to the solution.

-

Cool the mixture to 0°C and add benzyl chloroformate (Cbz-Cl, 1.5 equiv).

-

Stir the reaction at 0°C, monitoring by TLC until completion.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the resulting residue by silica gel column chromatography.

Cleavage of the Cbz Group

Like the benzyl group, the Cbz group is most commonly cleaved by catalytic hydrogenolysis, liberating the free amine, toluene, and carbon dioxide.[8] It is also readily cleaved by strong acids such as HBr in acetic acid or, more mildly, with Lewis acids in specific solvents.[9][10]

Experimental Protocol: N-Cbz Deprotection via Transfer Hydrogenolysis

-

Dissolve the N-Cbz indole in methanol or ethanol.

-

Carefully add 10% Pd/C catalyst (10-20% by weight of the substrate).

-

Add ammonium formate (3-5 equivalents) to the suspension.

-

Heat the mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate and perform an aqueous workup to remove ammonium salts, followed by extraction, drying, and purification.

Comparative Analysis: Benzyl vs. Benzyloxycarbonyl

The choice between Bn and Cbz is a critical strategic decision dictated by the planned synthetic route. Their contrasting electronic effects and orthogonal stability profiles are key considerations.

| Feature | Benzyl (Bn) Group | Benzyloxycarbonyl (Cbz) Group |

| Electronic Effect | Electronically neutral; maintains indole's high C3 nucleophilicity.[2] | Strongly electron-withdrawing; deactivates the indole ring. |

| Stability to Acids | Generally stable to mild acids; can be cleaved by strong acids. | Stable to most acidic conditions, except very strong acids (e.g., HBr/AcOH).[8] |

| Stability to Bases | Stable to most bases. | Stable to most bases.[7] |

| Primary Cleavage | Catalytic Hydrogenolysis (H₂, Pd/C).[5] | Catalytic Hydrogenolysis (H₂, Pd/C).[8] |

| Orthogonality | Cleaved under conditions that may affect other reducible groups (alkenes, etc.). | Orthogonal to many acid-labile (e.g., Boc, Trityl) and base-labile (e.g., Fmoc) groups.[7] |

| Key Application | Preserving reactivity for C3 electrophilic substitution. | Directing C2-lithiation; stabilizing intermediates. |

Strategic Application in Core Indole Syntheses

The choice of N-protection profoundly impacts the outcome and feasibility of classical indole syntheses.

Fischer Indole Synthesis

This acid-catalyzed cyclization of an arylhydrazone is a robust method for indole formation. The harsh acidic conditions can lead to side reactions if the arylhydrazine contains sensitive functionalities. Protecting the non-aryl nitrogen of the hydrazine is often crucial. The Cbz group is particularly well-suited for this role, as it is stable to the acidic conditions required for the key-sigmatropic rearrangement and subsequent cyclization. Recent methodologies have demonstrated that Cbz-protected aryl hydrazides can be used directly, streamlining the synthesis of N-Cbz indoles.

Caption: Strategic choice of protecting group to direct regioselectivity.

Conclusion

The benzyl and benzyloxycarbonyl groups are far more than simple placeholders in indole chemistry. They are powerful strategic tools that allow the synthetic chemist to precisely control the reactivity and regioselectivity of the indole nucleus. The electronically neutral benzyl group serves to protect the nitrogen while unleashing the indole's inherent C3-nucleophilicity. In contrast, the electron-withdrawing benzyloxycarbonyl group tames the ring's reactivity and enables powerful C2-functionalization strategies via directed metalation. A thorough understanding of their respective properties, stabilities, and mechanistic implications is essential for any researcher, scientist, or drug development professional engaged in the synthesis of complex indole-containing molecules. The judicious choice between these two protecting groups, guided by the principles outlined in this guide, can often be the deciding factor between a successful synthetic campaign and a failed one.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry, 5th Edition. Wiley.

-

Request PDF | A New Protecting-Group Strategy for Indoles | The 2-phenylsulfonylethyl group is a useful alkyl protecting group for nitrogen during indole synthesis; it is readily removed from the indole... | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved from [Link]

-

Vara, Y. M., et al. (2014). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. PMC. Available at: [Link]

-

Komatsu, N., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC. Available at: [Link]

-

Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

- Zhang, Z., et al. (1998). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation.

-

Komatsu, N., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Available at: [Link]

- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews.

-

Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. Available at: [Link]

-

Muchowski, J. M., & Solas, D. R. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar. Available at: [Link]

-

ResearchGate. (2020). Stability of N-Benzyl substituted indazoles?. Available at: [Link]

- Ram, S., & Spicer, L. D. (1987).

- Konar, M., & Paira, P. (2022). Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP. American Chemical Society.

-

Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]

-

Park, I.-K., et al. (2009). Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N′-Bis-Cbz-pyrrolo[2,3-f]indoles. Organic Chemistry Portal. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

- Zhang, H., et al. (2021). Synthesis of a Series of Diaminoindoles. American Chemical Society.

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

Land of Learning. (2025). Fischer Indole Synthesis Mechanism. YouTube. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

-

Manjula, S. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. Available at: [Link]

-

Al-awar, R. S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC. Available at: [Link]

-

Request PDF | Application of the ortho‐lithiation‐cyclization strategy to N‐benzyl‐and N‐phenethylamine derivatives. (n.d.). Retrieved from [Link]

-

Potts, K. T., & Saxton, J. E. (1954). 1-methylindole. Organic Syntheses. Available at: [Link]

-

Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Cleavage of indoles from solid supports. Retrieved from [Link]

-

Ponndorf, W. (1931). Sodium—Liquid Ammonia Debenzylations in Nucleoside Synthesis. The Journal of Organic Chemistry. Available at: [Link]

-

National Library of Medicine. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Retrieved from [Link]

-

National Library of Medicine. (2003). Chemoselective radical cleavage of Cbz-protected nitrogen compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Retrieved from [Link]

-

Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

-

SciSpace. (n.d.). Base-Induced Cyclisation of ortho-Substituted 2-Phenyloxazolines to Give 3-Aminobenzofurans and Related Heterocycles. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link]

-

Frontiers Media. (n.d.). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. PMC. Available at: [Link]

-

Andrew G. Myers Research Group. (n.d.). Directed Ortho Metalation. Retrieved from [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Retrieved from [Link]

Sources

- 1. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 6. Cbz-Protected Amino Groups [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Review Reports - HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation | MDPI [mdpi.com]

A Technical Guide to the Acidity and pKa of 6-(Benzyloxy)-4-bromo-1H-indole

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. The acid-base properties of substituted indoles, quantified by the acid dissociation constant (pKa), are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing solubility, membrane permeability, and receptor interactions. This in-depth guide provides a comprehensive analysis of the acidity of a specific substituted indole, 6-(Benzyloxy)-4-bromo-1H-indole. We will dissect the fundamental acidity of the parent indole scaffold, evaluate the countervailing electronic effects of the 4-bromo and 6-benzyloxy substituents, and present robust experimental and computational methodologies for the precise determination of its pKa values. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of the physicochemical properties of complex heterocyclic compounds.

Foundational Acidity of the Indole Scaffold

The acid-base characteristics of 6-(Benzyloxy)-4-bromo-1H-indole are fundamentally rooted in the properties of the parent 1H-indole ring system. Indole possesses both acidic and weakly basic character.

N-H Acidity: The Primary Acidic Site

The most significant acidic proton in indole is the one attached to the nitrogen atom (N-H) of the pyrrole ring. Deprotonation of this site yields the indolyl anion. The acidity of this proton is considerably greater than that of a simple amine due to the aromatic stabilization of the resulting conjugate base. The lone pair on the nitrogen anion is delocalized within the 10-π electron aromatic system.

The pKa of the N-H proton of unsubstituted 1H-indole has been established as:

The significant difference between the aqueous and DMSO values highlights the role of the solvent in stabilizing the resulting anion.

C-H Acidity

While the N-H proton is the most acidic site, protons attached to carbon atoms can also be removed by very strong bases, such as organolithium reagents.[2] The C-2 proton is generally considered the most acidic of the C-H bonds due to the influence of the adjacent nitrogen atom.[2] However, its pKa is significantly higher than that of the N-H proton, and this site is not relevant under physiological conditions.

Basicity and C-3 Protonation

dot

Figure 2: Competing electronic effects of the 4-bromo and 6-benzyloxy groups on indole N-H acidity.

Methodologies for pKa Determination

Obtaining an accurate pKa value for 6-(Benzyloxy)-4-bromo-1H-indole requires specialized techniques due to its predicted low aqueous solubility. [4]Both experimental and computational approaches provide viable pathways to this critical parameter.

Experimental Protocol: Potentiometry with Yasuda-Shedlovsky Extrapolation

For poorly water-soluble compounds, the most reliable experimental method involves determining the apparent pKa (pKa') in several hydro-organic solvent mixtures and extrapolating the results to a purely aqueous environment. [5]The Yasuda-Shedlovsky method is a gold-standard extrapolation technique for this purpose. [5][6] Causality Behind the Method: The organic co-solvent (e.g., methanol, dioxane) is necessary to dissolve the analyte for titration. However, the co-solvent alters the dielectric constant of the medium and the solvation of ions, thereby changing the measured pKa. By systematically varying the co-solvent concentration and extrapolating to 0%, we can mathematically remove the solvent's effect and determine the intrinsic aqueous pKa.

Step-by-Step Protocol:

-

Preparation of Co-solvent Mixtures: Prepare a series of precise methanol-water mixtures by weight (e.g., 20%, 30%, 40%, 50%, 60% w/w methanol).

-

Analyte Solution Preparation: Accurately weigh and dissolve 6-(Benzyloxy)-4-bromo-1H-indole in each co-solvent mixture to create stock solutions of known concentration.

-

Potentiometric Titration:

-

Calibrate a pH electrode using standard aqueous buffers. Note: The pH readings in the mixed solvents are apparent values (pcH).

-

Titrate a known volume of the analyte solution with a standardized aqueous strong base (e.g., 0.1 M KOH or NaOH).

-

Record the pcH value after each addition of titrant, especially around the half-equivalence point.

-

Perform at least three replicate titrations for each co-solvent mixture.

-

-

Calculation of Apparent pKa (pKa'): For each titration, determine the pKa' from the pcH at the half-equivalence point. Average the replicates for each solvent composition.

-

Yasuda-Shedlovsky Extrapolation:

-

Plot the data according to the Yasuda-Shedlovsky equation: pKa' + log[H₂O] = a(1/ε) + b Where:

-

pKa' is the apparent pKa in the mixed solvent.

-

[H₂O] is the molar concentration of water in the mixture.

-

ε is the dielectric constant of the solvent mixture.

-

a is the slope and b is the y-intercept.

-

-

Perform a linear regression of (pKa' + log[H₂O]) versus (1/ε).

-

The y-intercept (b) of this plot corresponds to the thermodynamic pKa in pure water.

-

dot

Figure 3: Experimental workflow for pKa determination using the Yasuda-Shedlovsky method.

Computational Protocol: QM with a Thermodynamic Cycle

In silico pKa prediction offers a powerful, resource-efficient alternative or complement to experimental work. High-level quantum mechanical (QM) calculations combined with a continuum solvation model can yield accurate results. [7][8]The method relies on calculating the Gibbs free energy change (ΔG) for the acid dissociation reaction in solution.

Causality Behind the Method: A direct calculation of the free energy of dissociation in solution is computationally expensive. By using a thermodynamic cycle, we can break the problem down into more manageable steps: calculating the energies of the species in the gas phase (where they don't interact with a solvent) and then calculating the energy required to transfer each species into the solvent. [9][10] Step-by-Step Protocol:

-

Gas-Phase Geometry Optimization:

-

Build the 3D structures of the neutral indole (HA) and the indolyl anion (A⁻).

-

Perform full geometry optimizations and frequency calculations for both species in the gas phase using an appropriate level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G(d,p) basis set. [10]This provides the gas-phase free energies, G_gas(HA) and G_gas(A⁻).

-

-

Solvation Free Energy Calculation:

-

Using the gas-phase optimized geometries, perform single-point energy calculations for HA and A⁻ using an implicit solvation model, such as the Polarizable Continuum Model (PCM). This yields the solvation free energies, ΔG_solv(HA) and ΔG_solv(A⁻).

-

-

Calculation of ΔG_aq:

-

Calculate the Gibbs free energy of the dissociation reaction in the aqueous phase (ΔG_aq) using the following equation: ΔG_aq = G_gas(A⁻) - G_gas(HA) + ΔG_solv(A⁻) - ΔG_solv(HA) + ΔG_solv(H⁺)

-

The gas-phase free energy of the proton, G_gas(H⁺), is a known constant.

-

The solvation free energy of the proton, ΔG_solv(H⁺), is a well-established experimental value that must be used for consistency (a common value is -265.9 kcal/mol). [7]4. pKa Calculation:

-

Convert the Gibbs free energy to a pKa value: pKa = ΔG_aq / (2.303 * RT) Where R is the gas constant and T is the temperature (298.15 K).

-

dot

Figure 4: Thermodynamic cycle for the computational prediction of pKa.

Conclusion

The acidity of 6-(Benzyloxy)-4-bromo-1H-indole is a complex interplay of the intrinsic properties of the indole scaffold and the opposing electronic influences of its substituents. The primary acidic site is the N-H proton, whose pKa is increased by the electron-donating resonance effect of the 6-benzyloxy group and decreased by the electron-withdrawing inductive effect of the 4-bromo group. While a qualitative analysis predicts these competing effects, a precise pKa value, which is indispensable for drug design and development, must be determined empirically. Given the compound's likely poor aqueous solubility, robust methods such as potentiometric titration coupled with Yasuda-Shedlovsky extrapolation are required. Alternatively, modern computational chemistry provides a reliable in silico pathway for accurate pKa prediction. The application of these methodologies will yield the critical physicochemical data needed to advance the development of this and structurally related compounds as potential therapeutic agents.

References

-

Adler TK, Albert A; J Med Chem 6: 480-3 (1963). Source: PubChem, CID 798. [Link]

-

Organic Chemistry Portal. indole acidity. [Link]

-

ACD/Labs. An Introduction to the Acid Dissociation Constant (pKa). [Link]

-

Jin, C., et al. (2015). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? Tetrahedron, 71(35), 5895-5904. Source: ResearchGate. [Link]

-

El-Kholy, M., et al. (2016). pKa Determination of a Non-hydro-soluble Chemical Substance, Issued from Chiral Chromatographic Solubility Profiles and Mat-pKa. J. Anal. Bioanal. Tech., 7(299), 2. Source: Symbiosis Online Publishing. [Link]

-

Melzer, M. S. (1962). Applicability of the Hammett Equation to the Indole System: Acidity of Indole-3-carboxylic Acids. The Journal of Organic Chemistry, 27(2), 496-499. Source: ACS Publications. [Link]

-

Safrole Blog. (2023). Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. [Link]

-

Oumada, F. Z., et al. (2020). Methods for pKa Determination (II): Sparingly Soluble Compounds and High-Throughput Approaches. In Analytical Techniques for Clinical Chemistry. Source: ResearchGate. [Link]

-

Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

-

Subirats, X., et al. (2018). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Journal of Pharmaceutical and Biomedical Analysis, 159, 39-47. Source: ScienceDirect. [Link]

-

Wikipedia. Indole. [Link]

-

Calero, M., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. Journal of Cheminformatics, 15(1), 1-15. Source: PMC. [Link]

-

Paul, A., & Guchhait, N. (2021). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. ChemRxiv. [Link]

-

Raposo, F. S. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. Open Journal of Physical Chemistry, 8(3), 113-128. Source: SciRes. [Link]

-

Fiveable. Brominated Indoles Definition. [Link]

-

Wikidata. 1H-indole. [Link]

-

Schleyer, P. V. R., et al. (2004). Range of validity of the Hammett equation: Acidity of substituted ethynylbenzenes. The Journal of organic chemistry, 69(22), 7597-7603. Source: ResearchGate. [Link]

-

Firth, M. A., et al. (2020). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Journal of Chemical Information and Modeling, 60(5), 2465-2475. Source: ACS Publications. [Link]

-

ResearchGate. Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. [Link]

-

Melzer, M. S. (1962). Applicability of the Hammett Equation to the Indole System: Acidity of Indole-3-carboxylic Acids. The Journal of Organic Chemistry, 27(2), 496-499. Source: ACS Publications. [Link]

-

Wikipedia. Hammett acidity function. [Link]

-

Folkes, L. K., & Candeias, L. P. (1997). Enhancement of lipid peroxidation by indole-3-acetic acid and derivatives: substituent effects. Free Radical Research, 26(6), 545-557. Source: PubMed. [Link]

-

Ishida, T., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7564. Source: MDPI. [Link]

-

Jansen, M., & Dannhardt, G. (2003). Variations of acidic functions at position 2 and substituents at positions 4, 5 and 6 of the indole moiety and their effect on NMDA-glycine site affinity. European journal of medicinal chemistry, 38(10), 855-865. Source: PubMed. [Link]

-

Baciocchi, E., et al. (2007). Electrophilic Substitutions of Indoles and Pyrroles: Kinetics and Synthetic Applications. European Journal of Organic Chemistry, 2007(33), 5497-5515. Source: Wiley Online Library. [Link]

-

Rupp, M. (2011). Predicting the pKa of Small Molecules. arXiv preprint arXiv:1101.5543. [Link]

-

Al-Awadie, F. M. (2003). electrophilic substitution in indoles, part 20' hammett correlations of the coupling of aryldiazonium. HETEROCYCLES, 60(2), 379-386. Source: Heterocycles. [Link]

-

Columbia Academic Commons. Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. [Link]

-

Balón, M., et al. (1992). An experimental and theoretical study of the acid-base properties of substituted indoles. Tetrahedron, 48(28), 5901-5914. Source: ACS Publications. [Link]

-

Melin, V., et al. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1, 2-Dihydroxybenzenes. Frontiers in chemistry, 6, 290. Source: Frontiers. [Link]

-

Ho, J., & Coote, M. L. (2014). Predicting pKa in Implicit Solvents: Current Status and Future Directions. Australian Journal of Chemistry, 67(1), 2-15. Source: ConnectSci. [Link]

-

Tutor Help Desk. How Benzene Ring Resonance Affects Electronic Delocalization. [Link]

-

Li, Y., et al. (2019). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Molecules, 24(4), 738. Source: MDPI. [Link]

-

Wang, A., et al. (2023). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. Catalysts, 13(2), 346. Source: MDPI. [Link]

-

Lewis, F. D., & Wagner-Brennan, J. M. (2006). Electronic Effects of Ring Substituents on Triplet Benzylic Biradicals. The Journal of Organic Chemistry, 71(2), 744-747. Source: ACS Publications. [Link]

-

Wikipedia. Electrophilic aromatic directing groups. [Link]

-

University of Calgary. Aromatic Compounds and Their Reactions. [Link]

-

Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]

-

Student Doctor Network Forums. (2011). Acidity inductive effect. [Link]

-

Thompson, A. L., et al. (2021). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. Microbiology Research, 12(2), 225-233. Source: MDPI. [Link]

-

Chemistry LibreTexts. (2014). 8.17: The Effect of Substituents on pKa. [Link]

-

ResearchGate. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. [Link]

-

ResearchGate. (PDF) 6-Bromo-1H-indole-3-carboxylic acid. [Link]

Sources

- 1. indole acidity [quimicaorganica.org]

- 2. Indole - Wikipedia [en.wikipedia.org]

- 3. safrole.com [safrole.com]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. omicsonline.org [omicsonline.org]

- 7. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models | MDPI [mdpi.com]

- 8. Making sure you're not a bot! [academiccommons.columbia.edu]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Frontiers | An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes [frontiersin.org]

Thermodynamic Stability and Isomeric Profiling of 4-Bromo-6-benzyloxyindole: A Technical Guide for Advanced Molecular Design

Executive Summary

The rational design of indole-based therapeutics—ranging from 5-HT receptor modulators to complex marine alkaloid precursors—relies heavily on the predictable thermodynamic behavior of the indole core [1]. Specifically, highly functionalized derivatives like 4-bromo-6-benzyloxyindole present unique challenges. The interplay between the electron-withdrawing halogen and the electron-donating alkoxy group dictates not only the regioselectivity of downstream reactions but also the baseline thermodynamic stability of the molecule against spontaneous isomerization or tautomerization.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability of 4-bromo-6-benzyloxyindole isomers. By synthesizing quantum mechanical principles with field-proven calorimetric workflows, this guide equips researchers with the authoritative framework required to profile and validate complex heterocyclic systems.

Thermodynamic Foundations of Indole Isomerism

To understand the stability of 4-bromo-6-benzyloxyindole, one must first establish the baseline thermodynamics of the unsubstituted core. Indole is a heterocyclic aromatic compound consisting of a pyrrole ring (5-membered ring, 5MR) fused to a benzene ring (6-membered ring, 6MR).

The Glidewell-Lloyd Rule

The relative stability of indole isomers (indole vs. isoindole vs. indolizine) is strictly governed by the Glidewell-Lloyd rule [2]. This rule states that the total

-

1H-Indole is thermodynamically paramount because it maintains a fully delocalized 6

electron system in the 6MR, while the nitrogen lone pair contributes to the aromaticity of the 5MR. -